molecular formula C14H10F6N2O B2691067 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole CAS No. 680216-01-7

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B2691067
CAS No.: 680216-01-7
M. Wt: 336.237
InChI Key: FJBZZTRVGRGIGP-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole is a compound that features a unique combination of a trifluoromethyl-substituted phenyl ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups often imparts desirable properties such as increased metabolic stability and enhanced bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with cyclobutanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The oxadiazole ring may also contribute to the compound’s biological activity by facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl-substituted phenyl ring but differs in the functional group.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Contains a pyrazole ring instead of an oxadiazole ring.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure with an isothiocyanate group.

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole is unique due to the combination of the cyclobutyl and oxadiazole rings, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl groups further enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)11-21-12(23-22-11)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBZZTRVGRGIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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